2-(4-Iodophenyl)-7-methylimidazo[1,2-a]pyridine
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Overview
Description
2-(4-Iodophenyl)-7-methylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to a methyl-substituted imidazo[1,2-a]pyridine core. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of organic synthesis, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Iodophenyl)-7-methylimidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with an appropriate aldehyde or ketone, followed by iodination. One common method involves the reaction of 2-aminopyridine with 4-iodobenzaldehyde under acidic conditions to form the imidazo[1,2-a]pyridine core. The reaction is usually carried out in the presence of a catalyst such as copper(I) iodide and a base like potassium carbonate in a solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors, more efficient catalysts, and greener solvents to enhance yield and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(4-Iodophenyl)-7-methylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through reactions such as Suzuki-Miyaura coupling, where the compound reacts with boronic acids in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the imidazo[1,2-a]pyridine core can lead to the formation of dihydroimidazo[1,2-a]pyridines.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases such as potassium carbonate in solvents like DMSO or ethanol.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Major Products
Scientific Research Applications
2-(4-Iodophenyl)-7-methylimidazo[1,2-a]pyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of potential therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Organic Synthesis: Used as a building block for the synthesis of more complex heterocyclic compounds.
Material Science: Its unique electronic properties make it a candidate for the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 2-(4-Iodophenyl)-7-methylimidazo[1,2-a]pyridine largely depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. For example, it may inhibit kinases or other enzymes involved in cell signaling pathways, thereby exerting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
2-Phenylimidazo[1,2-a]pyridine: Lacks the iodine substituent, leading to different reactivity and biological activity.
2-(4-Chlorophenyl)-7-methylimidazo[1,2-a]pyridine: Contains a chlorine atom instead of iodine, which affects its electronic properties and reactivity.
2-(4-Bromophenyl)-7-methylimidazo[1,2-a]pyridine: Similar to the iodine derivative but with different reactivity due to the presence of bromine.
Uniqueness
The presence of the iodine atom in 2-(4-Iodophenyl)-7-methylimidazo[1,2-a]pyridine imparts unique reactivity, particularly in substitution reactions, making it a valuable intermediate in organic synthesis. Its electronic properties also make it distinct from other halogenated derivatives, potentially leading to different biological activities and applications in material science .
Properties
Molecular Formula |
C14H11IN2 |
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Molecular Weight |
334.15 g/mol |
IUPAC Name |
2-(4-iodophenyl)-7-methylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C14H11IN2/c1-10-6-7-17-9-13(16-14(17)8-10)11-2-4-12(15)5-3-11/h2-9H,1H3 |
InChI Key |
PUSZZVCZLDAPQX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC(=CN2C=C1)C3=CC=C(C=C3)I |
Origin of Product |
United States |
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